1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea
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Description
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H27FN4S and its molecular weight is 446.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea, due to its complex structure, is involved in various synthesis and structural analysis studies. For instance, researchers have investigated the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles using thiourea derivatives, highlighting the versatility of thiourea in heterocyclic chemistry (El-Kashef et al., 2010). Additionally, the crystal structure of similar thiourea derivatives has been reported, providing insights into their molecular configuration and potential interactions in biological systems (Nagaraju et al., 2018).
Antimicrobial Activities
Compounds containing thiourea moieties, such as 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea, have been explored for their antimicrobial properties. Research has shown that thiourea derivatives can exhibit significant antimicrobial activity, making them potential candidates for drug development in fighting various bacterial and fungal infections (Bayrak et al., 2009).
Anticancer Properties
The anticancer potential of thiourea derivatives has also been a subject of scientific research. Certain thiourea compounds have demonstrated promising activity against various cancer cell lines, suggesting the potential therapeutic applications of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea and similar molecules in oncology (Hammam et al., 2005).
properties
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4S/c1-19-23(24-17-22(27)7-8-25(24)30-19)12-16-31(18-21-9-13-28-14-10-21)26(32)29-15-11-20-5-3-2-4-6-20/h2-10,13-14,17,30H,11-12,15-16,18H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJGCLHTWJGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea |
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